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Compound of Interest

Compound Name: BP14979

Cat. No.: B606322

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the
investigational new drug BP14979. As BP14979 is currently under investigation, much of the
detailed preclinical and clinical data, as well as specific experimental protocols, are not yet
publicly disclosed. This guide will be updated as more information becomes available.

Executive Summary

BP14979 is an investigational small molecule drug identified as a dopamine D3 receptor partial
agonist. It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic
potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated
to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential
Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical
evidence and early clinical studies suggest that BP14979's preferential binding and partial
agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a
favorable side-effect profile compared to less selective dopamine agonists.

Mechanism of Action: Dopamine D3 Receptor Partial
Agonism

BP14979's primary pharmacological activity is as a partial agonist of the dopamine D3
receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are
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associated with reward, emotion, and cognition.[1] As a partial agonist, BP14979 binds to the
D3 receptor and elicits a response that is lower than that of the endogenous full agonist,
dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic
system; in states of low dopamine, it can increase dopaminergic tone, while in states of
excessive dopamine, it can act as a functional antagonist by competing with dopamine for
receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions
where dopamine signaling is dysregulated.

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to
the Gai/o subunit. Upon activation by an agonist, the receptor undergoes a conformational
change, leading to the dissociation of the G protein subunits and initiation of downstream
signaling cascades. As a partial agonist, BP14979 is expected to induce a submaximal
conformational change compared to a full agonist. The primary downstream effect of D3
receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.
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Figure 1: Simplified signaling pathway of BP14979 as a dopamine D3 receptor partial agonist.
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A positron emission tomography (PET) study in healthy human subjects using the radioligand
[11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and
D3 receptors by BP14979. The study demonstrated that both single and sub-chronic
administration of BP14979 resulted in dose-dependent occupancy of both D2 and D3
receptors, with a clear preference for the D3 receptor, particularly at longer time points after
administration.

Table 1: Dopamine D2 and D3 Receptor Occupancy of BP14979 (Data from PET Study) | Dose
| Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | i--- |
:--- | | Data not publicly available in tabular format. | | The study reports preferential D3
occupancy. |

Note: Specific quantitative data from the PET study publication is not presented in a tabular
format suitable for direct reproduction here. The publication should be consulted for detailed
graphical representations of receptor occupancy.

Metabolism

The aforementioned PET study also identified two metabolites of BP14979: one active
metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of BP14979 were
found to be higher than its active metabolite.

Preclinical Studies

Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal
model efficacy, and toxicology, are not extensively available in the public domain. Preclinical
evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial
agonists for substance use disorders, though specific data for BP14979 is not provided.

Experimental Protocols

Detailed experimental protocols for preclinical studies of BP14979 have not been publicly
released. General methodologies for evaluating dopamine D3 receptor partial agonists in
preclinical settings typically include:

 In Vitro Pharmacology:
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o Radioligand Binding Assays: To determine the binding affinity (Ki) of BP14979 for
dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess
selectivity.

o Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3
receptors, often using cell lines expressing the recombinant human receptor and
measuring downstream signaling events like cCAMP inhibition.

e Animal Models:

o Efficacy studies in established animal models relevant to the target indications (e.g.,
models of binge eating, tremor, or premature ejaculation).

o Pharmacokinetic studies in various species to determine absorption, distribution,
metabolism, and excretion (ADME) profiles.

o Safety and toxicology studies to identify potential adverse effects and determine the
therapeutic window.

Clinical Development Program

BP14979 is being investigated in several Phase 2 clinical trials for a variety of indications. The
general design of these trials is randomized, double-blind, and placebo-controlled.

Clinical Trials Overview
Table 2: Summary of Clinical Trials for BP14979

Status (as of

Indication NCT Number Phase Dosage
late 2025)
Binge Eating
. NCT05118906 2 Completed 15 mg BID
Disorder

Restless Legs ]
NCT03345953 2 Terminated 15 mg BID
Syndrome

Essential Tremor  NCT07074002 2 Not yet recruiting  Not specified
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| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |

BID: twice a day

Quantitative Clinical Trial Results

As of the date of this document, detailed quantitative results from the completed and ongoing
clinical trials of BP14979 have not been published in peer-reviewed journals or presented at
major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be
provided at this time.

Experimental Protocols: Clinical Trials

While full clinical trial protocols are not publicly available, information from clinical trial registries
provides an overview of the study designs.

Binge Eating Disorder (NCT05118906)[2]

o Study Design: A pilot study to assess the efficacy and safety of BP14979 in female patients
with moderate to severe binge eating disorder.

» Methodology:

o Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED
and a BMI < 50 kg/m2 were enrolled.

o Randomization: Patients were randomized to receive either BP14979 (15 mg BID) or a
placebo.

o Treatment Phase: A double-blind treatment period.
o Primary Outcome: Change in the number of binge-eating days per week.
o Inclusion Criteria: Voluntary patrticipation, signed informed consent, diagnosis of BED.

o Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric
surgery, pregnancy or lactation.
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Essential Tremor (NCT07074002)[3]

o Study Design: A proof-of-concept study to evaluate the efficacy and safety of BP14979 in
adults with essential tremor.

» Methodology:

o Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis
of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper
extremity.

o Randomization: Patients are to be randomized to receive BP14979 or placebo.
o Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.

o Primary Outcome: Change in the total score of the Performance Subscale of The Essential
Tremor Rating Assessment Scale (TETRAS-P).

o Inclusion Criteria: Confirmed diagnosis of essential tremor.
o Exclusion Criteria: Severe tremor, isolated head tremor.
Primary Premature Ejaculation (NCT07047404)

» Study Design: A proof-of-concept study to assess the efficacy and safety of BP14979 in adult
males with primary premature ejaculation.

o Methodology:

o Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong)
premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of
approximately one minute.

o Randomization: Patients are to be randomized to receive BP14979 or placebo.

o Treatment Phase: A 12-week double-blind treatment period where the study drug is taken
on demand before sexual intercourse.
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o Primary Outcome: Change in IELT.
o Inclusion Criteria: Diagnosis of primary premature ejaculation.

o Exclusion Criteria: Not publicly specified in detail.

Generalized Clinical Trial Workflow
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Figure 2: Generalized workflow for the Phase 2 clinical trials of BP14979.
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A specific, detailed synthesis protocol for BP14979 is not publicly available. However, the
chemical name for a closely related or identical compound has been described in the literature
as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-
carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multi-
step organic synthesis, potentially including epoxide opening, amide coupling, and other
standard transformations.

Future Directions

The future development of BP14979 will depend on the outcomes of the ongoing and planned
Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to
Phase 3 studies and eventual submission for regulatory approval. The preferential activity of
BP14979 at the dopamine D3 receptor represents a targeted approach that may offer
therapeutic benefits across a spectrum of neurological and psychiatric conditions with a
favorable safety profile. As more data becomes publicly available, a clearer picture of the
therapeutic potential of BP14979 will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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